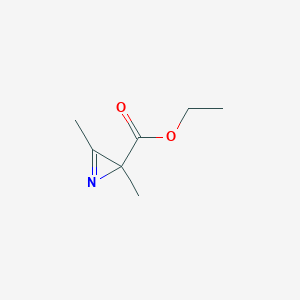
Prifinium
Vue d'ensemble
Description
Le bromure de prifinium est un composé d'ammonium quaternaire dont le nom IUPAC est bromure de 3-(diphénylméthylène)-1,1-diéthyl-2-méthylpyrrolidinium . C'est un agent anticholinergique et antimuscarinique utilisé principalement dans le traitement du syndrome du côlon irritable et du syndrome du côlon irritable . Le bromure de this compound présente des propriétés antispasmodiques et antiémétiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le bromure de prifinium peut être synthétisé par une série de réactions chimiques impliquant la formation du cycle pyrrolidinium et la quaternisation ultérieure. La voie de synthèse implique généralement la réaction de la 1,1-diéthyl-2-méthylpyrrolidine avec la benzophénone pour former le dérivé diphénylméthylène. Cet intermédiaire est ensuite quaternisé avec du bromure de méthyle pour donner du bromure de this compound .
Méthodes de production industrielle
La production industrielle du bromure de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions
Le bromure de prifinium subit diverses réactions chimiques, notamment :
Oxydation : Le bromure de this compound peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ce composé.
Réduction : Les réactions de réduction sont également possibles mais moins courantes.
Substitution : Le bromure de this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du centre d'ammonium quaternaire.
Réactifs et conditions courants
Oxydation : Des agents oxydants forts tels que le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles tels que les ions hydroxyde peuvent réagir avec le bromure de this compound en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut conduire à la formation de divers dérivés pyrrolidinium substitués .
Applications de la recherche scientifique
Le bromure de this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études des sels d'ammonium quaternaires et de leurs réactions.
Biologie : Étudié pour ses effets sur les processus cellulaires en raison de ses propriétés anticholinergiques.
Médecine : Utilisé dans le traitement des troubles gastro-intestinaux tels que le syndrome du côlon irritable.
Industrie : Utilisé dans la formulation de produits pharmaceutiques et comme étalon de référence en chimie analytique.
Mécanisme d'action
Le bromure de this compound exerce ses effets en agissant comme un agent antimuscarinique. Il se lie aux récepteurs muscariniques du tractus gastro-intestinal, inhibant l'action de l'acétylcholine. Cela entraîne une réduction des contractions des muscles lisses et un soulagement des spasmes associés au syndrome du côlon irritable . Les cibles moléculaires comprennent les récepteurs muscariniques, et les voies impliquées sont liées au système cholinergique .
Applications De Recherche Scientifique
Prifinium bromide has several scientific research applications:
Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactions.
Biology: Investigated for its effects on cellular processes due to its anticholinergic properties.
Medicine: Used in the treatment of gastrointestinal disorders such as irritable bowel syndrome.
Industry: Employed in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Prifinium bromide exerts its effects by acting as an antimuscarinic agent. It binds to muscarinic receptors in the gastrointestinal tract, inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle contractions and alleviation of spasms associated with irritable bowel syndrome . The molecular targets include muscarinic receptors, and the pathways involved are related to the cholinergic system .
Comparaison Avec Des Composés Similaires
Composés similaires
Butylbromure de scopolamine : Un autre agent antimuscarinique utilisé pour des indications similaires.
Dicyclomine : Un anticholinergique utilisé pour traiter les troubles gastro-intestinaux.
Oxybutynine : Utilisé principalement pour l'incontinence urinaire, mais partage des propriétés antimuscariniques.
Unicité
Le bromure de prifinium est unique en raison de sa structure chimique spécifique, qui lui confère des propriétés pharmacologiques distinctes. Sa structure d'ammonium quaternaire permet une action ciblée dans le tractus gastro-intestinal avec une absorption systémique minimale, réduisant ainsi le risque d'effets secondaires du système nerveux central .
Propriétés
IUPAC Name |
3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18H,4-5,16-17H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEPZINLLPPBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859880 | |
| Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-81-4 | |
| Record name | 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prifinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prifinium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzhydrylidene)-1,1-diethyl-2-methylpyrrolidinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIFINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7TTK1K7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)





